tert-Butyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methyl}carbamate is a complex organic compound that features a boron-containing dioxaborolane ring attached to a thiophene moiety
Preparation Methods
The synthesis of tert-Butyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methyl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a thiophene derivative that has been functionalized with a dioxaborolane group. The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent like tetrahydrofuran. The mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which can target the carbamate group.
Scientific Research Applications
tert-Butyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methyl}carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of probes for biological imaging due to its boron content, which can be utilized in boron neutron capture therapy (BNCT).
Mechanism of Action
The mechanism of action of tert-Butyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methyl}carbamate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane ring can form stable complexes with diols and other nucleophiles, making it useful in catalysis and molecular recognition. The thiophene moiety can interact with biological targets through π-π stacking interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate: This compound has a similar boron-containing dioxaborolane ring but differs in the structure of the organic moiety attached to it.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound features a piperidine ring instead of a thiophene ring, leading to different chemical properties and applications.
Properties
Molecular Formula |
C16H26BNO4S |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methyl]carbamate |
InChI |
InChI=1S/C16H26BNO4S/c1-14(2,3)20-13(19)18-10-11-8-9-23-12(11)17-21-15(4,5)16(6,7)22-17/h8-9H,10H2,1-7H3,(H,18,19) |
InChI Key |
BGGZYORTUWGJKR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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